1-Benzyl-4-(1-methylazetidin-3-yl)piperazine
Overview
Description
1-Benzyl-4-(1-methylazetidin-3-yl)piperazine is a useful research compound. Its molecular formula is C15H23N3 and its molecular weight is 245.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Agents
Research has shown that derivatives of piperazine, including 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine, demonstrate significant antibacterial activities. For example, bis(pyrazole-benzofuran) hybrids linked via piperazine exhibited effective antibacterial properties against strains like E. coli, S. aureus, and S. mutans. These derivatives also showed potent biofilm inhibition activities, surpassing the effectiveness of reference drugs like Ciprofloxacin (Mekky & Sanad, 2020). Similarly, compounds containing the piperazine structure displayed noteworthy anti-tubercular activity against Mycobacterium tuberculosis strains, with certain derivatives being non-toxic against mouse macrophage cell lines (Naidu et al., 2016).
Anticancer Research
Piperazine derivatives have also been evaluated for their potential in cancer treatment. Specific derivatives showed inhibitory effects on K-562 cell lines, a model for human chronic myelogenous leukemia, and exhibited synergic effects when combined with established anticancer drugs (Saab et al., 2013). Moreover, novel piperazine-linked dihydropyrimidinone derivatives were synthesized, exhibiting in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).
Neuropharmacology and Central Nervous System Applications
Piperazine derivatives have been a subject of interest in neuropharmacology, mainly due to their activation of the monoamine pathway. They have been explored for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. For example, compounds such as vortioxetine and buspirone, which contain the piperazine structure, have been used for these purposes (Brito et al., 2018).
Enzyme Inhibition Studies
The piperazine derivatives have also been investigated for their inhibitory activities against various enzymes. A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, revealed insights into the role of enzymes like CYP2D6, CYP3A4/5, and CYP2A6 in its metabolism, showcasing the utility of piperazine derivatives in understanding pharmacokinetic mechanisms (Hvenegaard et al., 2012).
Binding Characteristics and Spectroscopic Studies
Studies on the binding characteristics of piperazine derivatives to proteins like bovine serum albumin are crucial for understanding drug action at a molecular level. Spectroscopic techniques like fluorescence spectroscopy and circular dichroism have been used to investigate these interactions (Karthikeyan et al., 2015).
Mechanism of Action
Target of Action
It’s known that benzyl compounds often interact with proteins or enzymes in the body, altering their function
Mode of Action
Benzyl compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can alter the structure and function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that benzyl compounds can influence various biochemical pathways due to their reactivity . These pathways may include those involved in cell signaling, metabolism, and cell cycle regulation .
Result of Action
It’s known that benzyl compounds can induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that the compound may have potential anti-cancer properties .
Properties
IUPAC Name |
1-benzyl-4-(1-methylazetidin-3-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-16-12-15(13-16)18-9-7-17(8-10-18)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIRRRHTHZWOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.